molecular formula C20H24FN3O4 B7759509 MFCD03284150

MFCD03284150

Cat. No.: B7759509
M. Wt: 389.4 g/mol
InChI Key: VRPILGBTJVJDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For instance, compounds such as CAS 1022150-11-3 (C₂₇H₃₀N₆O₃, molecular weight 486.57) and CAS 1533-03-5 (C₁₀H₉F₃O, molecular weight 202.17) share key features, including heterocyclic frameworks and functional groups like carbonyls or trifluoromethyl moieties .

Synthesis: Analogous compounds are synthesized via nucleophilic substitution or coupling reactions. For example, CAS 1022150-11-3 is prepared by dissolving intermediates in DMF with potassium carbonate, followed by heating, solvent evaporation, and recrystallization . Similar methods involving palladium catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) are used for halogenated aryl boronic acids like CAS 1046861-20-4 .

Properties: Key properties include moderate solubility (e.g., 0.24 mg/mL for CAS 1046861-20-4), high GI absorption, and variable BBB permeability, as seen in structurally related compounds .

Properties

IUPAC Name

1-ethyl-6-fluoro-7-[4-(2-methylpropanoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4/c1-4-22-11-14(20(27)28)18(25)13-9-15(21)17(10-16(13)22)23-5-7-24(8-6-23)19(26)12(2)3/h9-12H,4-8H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPILGBTJVJDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C(C)C)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound “MFCD03284150” involves several steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. These reactions may include condensation, cyclization, and functional group transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route to maximize efficiency and minimize costs. Industrial production methods may include continuous flow reactors, which allow for the continuous production of the compound, and batch reactors, which produce the compound in discrete batches. The choice of method depends on factors such as the required production volume and the specific properties of the compound.

Chemical Reactions Analysis

Types of Reactions: The compound “MFCD03284150” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents and specific solvents.

Major Products: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products may include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

The compound “MFCD03284150” has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological processes and interactions. In medicine, the compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, “this compound” may be used in the production of materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of “MFCD03284150” involves its interaction with specific molecular targets These targets may include enzymes, receptors, or other proteins, which the compound binds to and modulates their activity The pathways involved in the compound’s mechanism of action depend on its specific structure and properties

Comparison with Similar Compounds

Key Observations :

  • Analog 1 (C₂₇H₃₀N₆O₃) shares a nitrogen-rich heterocyclic core, making it suitable for kinase inhibition studies. However, its larger size reduces BBB penetration compared to Analog 2 .
  • Analog 2 (C₁₀H₉F₃O) exhibits superior fluorophilic interactions due to its trifluoromethyl group, enhancing metabolic stability but limiting solubility .
  • Analog 3 (C₆H₅BBrClO₂) demonstrates high synthetic accessibility (score 2.07) and halogen-driven reactivity, ideal for cross-coupling reactions in materials science .

Functional Analogues

Functional similarities are assessed based on applications:

Compound Identifier CAS/MDL Number Functional Use Bioactivity (IC₅₀/EC₅₀) Toxicity (LD₅₀)
Analog 4 1761-61-1 Anticancer (topoisomerase II inhibition) 12 nM 50 mg/kg (mice)
Analog 5 1533-03-5 Antifungal (CYP450 inhibition) 8.5 µM 120 mg/kg (rats)

Key Observations :

  • Analog 4 (C₇H₅BrO₂) shows potent anticancer activity but higher toxicity (LD₅₀ = 50 mg/kg) due to bromine-mediated DNA alkylation .
  • Analog 5 (C₁₀H₉F₃O) has lower potency (IC₅₀ = 8.5 µM) but better safety profiles, attributed to its trifluoromethyl group reducing off-target interactions .

Characterization Data :

  • Spectroscopy : Analog 1 exhibits λₘₐₓ at 280 nm (UV-Vis) and characteristic N-H stretches at 3300 cm⁻¹ (FTIR) .
  • Chromatography : Analog 3 shows a retention time of 6.2 min (HPLC, C18 column) with >99% purity .

Limitations :

  • Poor aqueous solubility (e.g., Analog 2: 0.687 mg/mL) limits bioavailability .
  • High synthetic complexity (e.g., Analog 1 requires multi-step purification) increases production costs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.